

An In-depth Technical Guide to Doramectin Monosaccharide: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Doramectin monosaccharide*

Cat. No.: *B1496289*

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Abstract

Doramectin monosaccharide, a primary acid degradation product of the potent anthelmintic doramectin, presents a unique pharmacological profile. While devoid of the paralytic activity characteristic of its parent compound, it demonstrates significant inhibitory effects on nematode larval development.^[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **doramectin monosaccharide**. It details experimental protocols for its preparation and purification and explores its known biological activities and mechanism of action, offering valuable insights for researchers in parasitology and medicinal chemistry.

Chemical Structure and Identification

Doramectin monosaccharide is formed by the selective acid-catalyzed hydrolysis of the terminal oleandrose sugar moiety from the disaccharide chain of doramectin.^{[1][2]} This structural modification results in a molecule with a distinct chemical identity and biological activity profile.

The chemical structure of **Doramectin monosaccharide** is provided below:

Doramectin_Monosaccharide

[Click to download full resolution via product page](#)Caption: 2D Chemical Structure of **Doramectin Monosaccharide**.Table 1: Chemical Identification of **Doramectin Monosaccharide**

Identifier	Value
Formal Name	25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a[3]
CAS Number	165108-44-1[2]
Molecular Formula	C43H62O11[1][2]
Molecular Weight	755.0 g/mol [1][3]
SMILES	<chem>C/C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1">C@@H--INVALID-LINK--/C=C/C=C(CO2)/--INVALID-LINK--C(C)=C3">C@@(O)[C@]3([H])C4=O)=C\C[C@]5([H])C--INVALID-LINK--([H])C[C@]6(C=C--INVALID-LINK----INVALID-LINK--O6)O5[3]</chem>
InChI	InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1[3]

Physicochemical Properties

The physicochemical properties of **doramectin monosaccharide** are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of **Doramectin Monosaccharide**

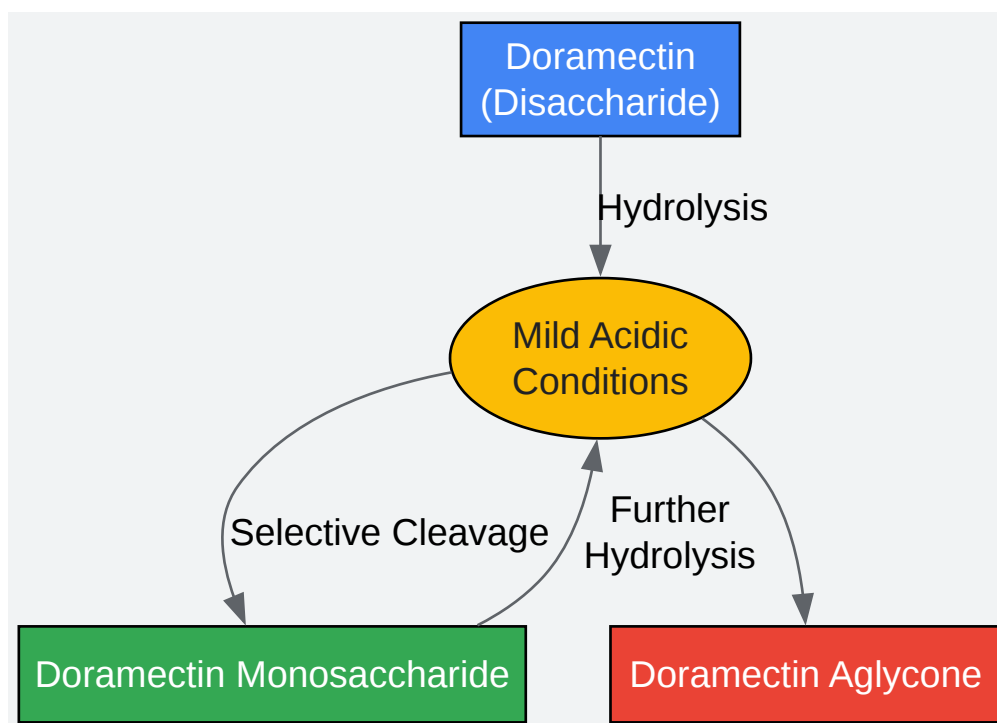
Property	Value	Reference
Physical State	Solid	[3]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO	[1]
Storage Temperature	-20°C	[2]
Purity (typical)	>95% by HPLC	[1][4]

Note: Specific data on melting point and pKa for **doramectin monosaccharide** are not readily available in the reviewed literature. The melting point of the parent compound, doramectin, is 116-119 °C.[5]

Experimental Protocols

Preparation of Doramectin Monosaccharide via Acid Hydrolysis

Doramectin monosaccharide is prepared by the controlled acid-catalyzed hydrolysis of doramectin. This process selectively cleaves the terminal oleandrose unit.



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Caption: Acid Hydrolysis of Doramectin.

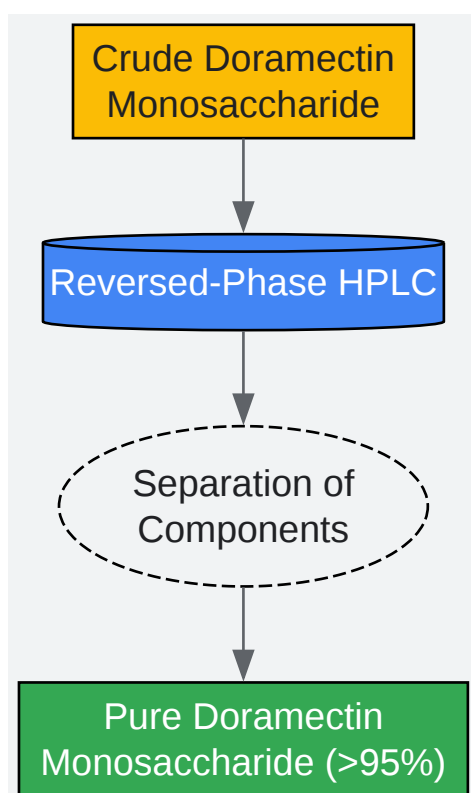
Protocol:

- Dissolution: Dissolve doramectin in a suitable organic solvent (e.g., methanol).
- Acidification: Add a mild acid to the solution. While specific conditions are not extensively published, a common approach for similar avermectins involves using a dilute solution of an acid like sulfuric acid or hydrochloric acid in an aqueous-organic solvent mixture.
- Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the desired degree of hydrolysis and minimize the formation of the aglycone byproduct.^[6]
- Neutralization: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

- Extraction: Extract the product from the aqueous-organic mixture using an appropriate organic solvent (e.g., ethyl acetate).
- Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude **doramectin monosaccharide**.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of **doramectin monosaccharide** is typically achieved using reversed-phase HPLC.



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Caption: HPLC Purification Workflow.

Typical HPLC Conditions:

- Column: A C18 or C8 reversed-phase column is commonly used for the separation of avermectins and their derivatives.^[7]

- Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.^[7] For mass spectrometry compatible methods, formic acid may be added.^[8]
- Detection: UV detection at approximately 245 nm is suitable for doramectin and its derivatives.^[7]
- Flow Rate and Temperature: These parameters should be optimized to achieve the best separation. A typical flow rate might be around 1 mL/min, with the column maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.^[7]

Protocol:

- Sample Preparation: Dissolve the crude **doramectin monosaccharide** in the mobile phase or a compatible solvent.
- Injection: Inject the sample onto the equilibrated HPLC system.
- Elution: Elute the components using the optimized mobile phase.
- Fraction Collection: Collect the fractions corresponding to the **doramectin monosaccharide** peak based on the UV chromatogram.
- Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified solid product.

Spectroscopic Data

Detailed spectroscopic data for **doramectin monosaccharide** is essential for its unambiguous identification and characterization. While a complete dataset specifically for the monosaccharide is not readily available in the literature, data for the parent compound, doramectin, can provide a basis for comparison. The key differences would be the absence of signals corresponding to the terminal oleandrose unit in the NMR spectra and a corresponding mass difference in the mass spectrum.

Table 3: Expected Spectroscopic Features of **Doramectin Monosaccharide**

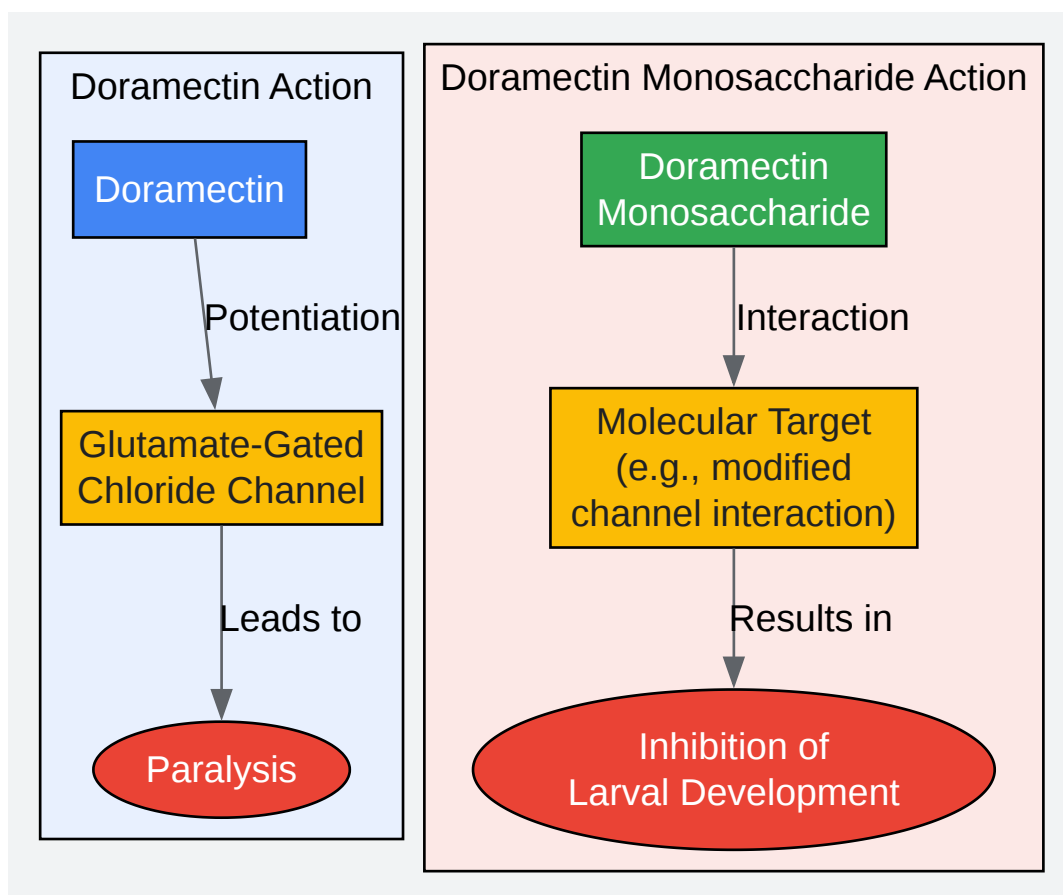
Technique	Expected Features
^1H NMR	The spectrum will be complex, showing numerous signals in the aliphatic and olefinic regions. Key diagnostic signals will be the absence of the anomeric proton and other characteristic signals of the terminal oleandrose sugar when compared to the spectrum of doramectin.
^{13}C NMR	Similar to the ^1H NMR, the ^{13}C NMR spectrum will lack the carbon signals associated with the terminal oleandrose moiety.[9]
Mass Spectrometry (MS)	The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of $\text{C}_{43}\text{H}_{62}\text{O}_{11}$ ($m/z \sim 755$). Fragmentation patterns would involve losses of water and cleavages within the macrocyclic lactone ring and the remaining sugar moiety.[10]
Infrared (IR) Spectroscopy	The IR spectrum is expected to show characteristic absorption bands for hydroxyl (O-H), carbonyl ($\text{C}=\text{O}$, lactone), and carbon-carbon double ($\text{C}=\text{C}$) bonds, as well as C-O stretching vibrations.

Biological Activity and Mechanism of Action

Doramectin monosaccharide is a potent inhibitor of nematode larval development, yet it does not exhibit the paralytic activity seen with doramectin.[1] This suggests a different or modified mechanism of action compared to its parent compound.

The primary target of doramectin and other avermectins are glutamate-gated chloride channels (GluCl s) and, to a lesser extent, GABA-gated chloride channels in nematodes and arthropods. [2][11] The binding of avermectins to these channels leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent flaccid paralysis of the parasite.[11]

The lack of paralytic activity in **doramectin monosaccharide** implies that the terminal oleandrose sugar is crucial for the potent activation of these ion channels that leads to paralysis. However, the potent inhibition of larval development suggests that **doramectin monosaccharide** may still interact with critical molecular targets in the parasite, possibly including the GluCl_s, but in a manner that does not cause immediate paralysis. It is plausible that it acts as a modulator of these channels or interacts with other targets involved in nematode development. One study on various avermectin analogs found no major potency advantage or disadvantage for a disaccharide over a monosaccharide at the C-13 position in a nematode larval development assay, suggesting the monosaccharide derivative retains significant biological activity.[12]



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